Product packaging for Methyl 3-amino-2-chloro-4-methylbenzoate(Cat. No.:CAS No. 914643-08-6)

Methyl 3-amino-2-chloro-4-methylbenzoate

Cat. No.: B2660317
CAS No.: 914643-08-6
M. Wt: 199.63
InChI Key: WTKVUWVCXDIMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Substituted Benzoate (B1203000) Esters and Aromatic Amines

Methyl 3-amino-2-chloro-4-methylbenzoate belongs to the broad classes of substituted benzoate esters and aromatic amines. Benzoate esters are widely recognized for their applications in pharmaceuticals, fragrances, and as intermediates in organic synthesis. The reactivity of the ester group and the potential for substitution on the aromatic ring make them versatile chemical synthons.

Aromatic amines, on the other hand, are fundamental components in the synthesis of dyes, agrochemicals, and polymers. The nucleophilicity of the amino group and its influence on the aromatic ring's reactivity are central to their chemical utility. The presence of both a benzoate ester and an aromatic amine moiety within the same molecule, as in the case of this compound, offers a platform for diverse chemical transformations.

For context, the properties of the closely related compound, Methyl 3-amino-4-methylbenzoate, are well-documented and provide a useful point of comparison.

Physicochemical Properties of Methyl 3-amino-4-methylbenzoate
PropertyValue
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
AppearanceWhite to Gray to Brown powder to crystal
Melting Point114.0 to 117.0 °C

Academic Significance of Chlorinated Amino-Methylbenzoate Architectures

The introduction of a chlorine atom to the amino-methylbenzoate scaffold, particularly at the ortho position to the amino group, is of considerable academic interest. The electronic and steric effects of the chlorine atom can significantly modulate the reactivity and properties of the molecule.

The electron-withdrawing nature of chlorine in the ortho position can decrease the electron density of the amine group, influencing its nucleophilicity and basicity. This effect has been observed in studies of other chloro-substituted anilines, where ortho-chloro substitution leads to a downfield shift in the nuclear magnetic resonance (NMR) signal of the amine protons, indicating reduced electron density ampp.org. This modulation of electronic properties is a key area of investigation in physical organic chemistry and has implications for reaction kinetics and mechanisms.

Furthermore, the presence of a halogen atom provides a handle for further synthetic modifications, such as cross-coupling reactions, which are powerful tools for constructing complex organic molecules. The specific arrangement of substituents in this compound can also lead to interesting intramolecular interactions and conformational preferences, which are crucial for understanding its behavior in different chemical environments. The study of halogenated benzoate derivatives has shown that the addition of a halogenated benzoyl group can enhance the biological activity of parent compounds, suggesting a potential avenue for the application of chlorinated amino-methylbenzoates nih.gov.

Overview of Research Gaps and Emerging Investigative Avenues for this compound

Despite its interesting structural features, specific research dedicated to this compound is limited. A comprehensive understanding of its synthesis, reactivity, and potential applications remains an open area for investigation.

Detailed Research Findings:

While a direct synthesis for this compound is not extensively reported in publicly available literature, related synthetic transformations provide valuable insights. For instance, a patented method for the preparation of 3-methyl-2-aminobenzoic acid from 3-methyl-2-chlorobenzoic acid through an ammoniation reaction suggests a plausible route to the core structure google.com. Subsequent esterification would yield the target molecule.

The synthesis of the related compound, Methyl 3-amino-4-methylbenzoate, typically involves the esterification of 3-amino-4-methylbenzoic acid. This can be achieved using methanol (B129727) in the presence of an acid catalyst or a reagent like thionyl chloride.

Data Tables:

To facilitate further research, the known properties of the parent and a related chlorinated compound are presented below.

Properties of Related Benzoate Esters
Compound NameCAS NumberMolecular FormulaMolecular Weight
Methyl 3-amino-4-methylbenzoate18595-18-1C9H11NO2165.19 g/mol
Methyl 3-amino-4-chlorobenzoate40872-87-5C8H8ClNO2185.61 g/mol

Emerging Investigative Avenues:

Future research on this compound is likely to focus on several key areas:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis is the first step towards unlocking its potential. This could involve the chlorination of a suitable precursor or building the substituted ring through a multi-step sequence.

Exploration of its Reactivity: A thorough investigation of the reactivity of the amino, chloro, and ester functionalities will be crucial. This includes studying its behavior in reactions such as diazotization, nucleophilic aromatic substitution, and cross-coupling reactions.

Computational and Spectroscopic Studies: Detailed computational modeling and spectroscopic analysis (NMR, IR, Mass Spectrometry) will provide a deeper understanding of its electronic structure, conformation, and chemical properties.

Applications in Materials Science and Medicinal Chemistry: Given the prevalence of substituted anilines and benzoates in functional materials and pharmaceuticals, exploring the potential of this compound as a building block in these areas is a promising direction. The role of chlorinated aromatic compounds as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides is well-established, highlighting the potential utility of this molecule nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B2660317 Methyl 3-amino-2-chloro-4-methylbenzoate CAS No. 914643-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKVUWVCXDIMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914643-08-6
Record name Methyl 3-amino-2-chloro-4-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 3 Amino 2 Chloro 4 Methylbenzoate and Analogues

Strategic Design of Precursors and Retrosynthetic Pathways

The retrosynthetic analysis of methyl 3-amino-2-chloro-4-methylbenzoate reveals several potential synthetic pathways. The key functional groups to be introduced are the amino group at the 3-position, the chloro group at the 2-position, and the methyl ester at the 1-position of the 4-methylbenzene scaffold. The order of these introductions is critical to control regioselectivity and avoid undesired side reactions.

Routes Involving Amination of Chlorinated Benzoate (B1203000) Scaffolds

One logical approach involves the amination of a pre-existing chlorinated benzoate scaffold. This strategy relies on the availability of a suitable precursor, such as methyl 2,3-dichloro-4-methylbenzoate. The introduction of the amino group at the 3-position could be achieved through nucleophilic aromatic substitution of the chlorine atom at that position. However, the reactivity of the two chlorine atoms would need to be carefully managed to ensure selective substitution.

A plausible precursor for this route is 3-methyl-2-chlorobenzoic acid, which can be synthesized from m-xylene (B151644). The process involves the chlorination of m-xylene to produce 2-chloro-m-xylene, followed by catalytic oxidation to yield 3-methyl-2-chlorobenzoic acid. Subsequent amination under alkaline conditions can then produce 3-amino-2-chloro-4-methylbenzoic acid, which can be esterified to the final product. A patent describes a method for the amination of 3-methyl-2-chlorobenzoic acid using ammonia (B1221849) gas in the presence of a copper catalyst to produce 3-methyl-2-aminobenzoic acid, suggesting a similar approach could be adapted.

Esterification Approaches from Substituted Benzoic Acids

A common and straightforward method for the synthesis of methyl esters is the Fischer esterification of the corresponding carboxylic acid. In the context of this compound synthesis, this would involve the esterification of 3-amino-2-chloro-4-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. chemicalbook.commasterorganicchemistry.com

For instance, the synthesis of the analogous methyl 3-amino-4-methylbenzoate is well-documented and often proceeds via the esterification of 3-amino-4-methylbenzoic acid. In one reported procedure, 3-amino-4-methylbenzoic acid is treated with thionyl chloride in anhydrous methanol, followed by refluxing to afford the methyl ester in high yield. chemicalbook.com A similar strategy could be employed for the synthesis of the target molecule, provided that 3-amino-2-chloro-4-methylbenzoic acid is available as a precursor.

A patent for the preparation of 2-amino-3-chlorobenzoic methyl ester describes a process where 2-amino-3-chlorobenzoic acid is reacted with a methylating reagent in the presence of a mineral alkali and an organic solvent. google.com This indicates that direct esterification of a substituted aminobenzoic acid is a viable and scalable method.

PrecursorReagentsProductYield
3-Amino-4-methylbenzoic acidThionyl chloride, MethanolMethyl 3-amino-4-methylbenzoate97% chemicalbook.com
2-Amino-3-chlorobenzoic acidMethylating reagent, Mineral alkali2-Amino-3-chlorobenzoic methyl ester91-95% google.com

Nucleophilic Substitution Strategies for Halogen or Nitro Displacement

Nucleophilic aromatic substitution (SNAr) offers a powerful tool for introducing amine functionalities onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In a potential synthetic route to this compound, a precursor such as methyl 2-chloro-4-methyl-3-nitrobenzoate could undergo nucleophilic substitution of the nitro group with an amine source. However, the displacement of a nitro group is generally more challenging than the displacement of a halogen.

A more common SNAr approach would involve the displacement of a halogen. For example, if a precursor with a suitable leaving group at the 3-position and a chlorine at the 2-position is available, treatment with an ammonia equivalent could install the amino group. The success of this strategy is highly dependent on the relative reactivity of the leaving groups and the reaction conditions.

Reductive Transformations of Nitro-Substituted Precursors

The reduction of a nitro group is a reliable and widely used method for the introduction of an amino group onto an aromatic ring. A key precursor for this strategy would be methyl 2-chloro-4-methyl-3-nitrobenzoate. The synthesis of this precursor could start from 2-chloro-4-methyl-3-nitrotoluene, which would then be oxidized to the corresponding benzoic acid, followed by esterification.

The reduction of the nitro group can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. sciencemadness.org For example, the synthesis of methyl 3-amino-4-methylbenzoate can be accomplished by the hydrogenation of methyl 4-methyl-3-nitrobenzoate using a Raney Nickel catalyst. chemicalbook.com Other reducing systems, such as tin(II) chloride in hydrochloric acid or iron powder in acidic media, can also be employed.

PrecursorReducing AgentProductYield
Methyl 4-methyl-3-nitrobenzoateRaney Nickel, H₂Methyl 3-amino-4-methylbenzoate96% chemicalbook.com
Methyl 3-nitrobenzoatePd/C, H₂Methyl 3-aminobenzoateQuantitative sciencemadness.org

Regioselective Halogenation on Methyl 3-amino-4-methylbenzoate Systems

An alternative and potentially efficient route to this compound involves the direct and regioselective chlorination of the readily available precursor, methyl 3-amino-4-methylbenzoate. The directing effects of the existing substituents on the aromatic ring, namely the amino and methyl groups, will play a crucial role in determining the position of chlorination. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director.

The challenge in this approach lies in achieving selective chlorination at the 2-position, which is ortho to the amino group and meta to the methyl group. The strong activating effect of the amino group would likely direct the incoming electrophile to the positions ortho and para to it. Therefore, careful selection of the chlorinating agent and reaction conditions is necessary to control the regioselectivity. A patent describing the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid from 2-amino-3-methylbenzoic acid using a chlorination reagent in the presence of benzoyl peroxide suggests that radical-mediated chlorination could be a possibility, although electrophilic aromatic substitution is more common for this type of transformation. google.com

Reaction Condition Optimization and Process Intensification

The optimization of reaction conditions is paramount for the industrial-scale synthesis of this compound. Key parameters that require careful consideration include temperature, reaction time, catalyst loading, and solvent choice. Process intensification strategies, such as the use of flow chemistry or microwave-assisted synthesis, could also be explored to improve efficiency, safety, and scalability.

For esterification reactions, the removal of water as it is formed can drive the equilibrium towards the product, thus increasing the yield. In the case of catalytic hydrogenations, factors such as hydrogen pressure, catalyst type and concentration, and solvent purity can significantly impact the reaction rate and selectivity. For halogenation reactions, the choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride, or chlorine gas) and the use of a suitable catalyst can influence the regioselectivity and prevent the formation of polychlorinated byproducts.

The development of a robust and efficient process would likely involve a systematic study of these parameters for each step in the chosen synthetic route. Techniques such as Design of Experiments (DoE) can be employed to efficiently explore the reaction space and identify optimal conditions.

Catalyst Systems and Ligand Design for Enhanced Selectivity and Yield

The choice of catalyst is pivotal in the synthesis of substituted benzoates, influencing both the rate and selectivity of the reaction. In the context of esterification, the foundational step in producing methyl benzoates, acid catalysts are indispensable. While traditional methods employ strong mineral acids like sulfuric acid, recent research has focused on developing more benign and reusable catalyst systems. anko.com.twblogspot.com

Solid acid catalysts, for instance, offer significant advantages in terms of separation and recyclability. Zirconium-based solid acids, particularly those supported on titanium, have demonstrated high activity in the esterification of various benzoic acids with methanol. mdpi.com The optimal catalyst, often a specific molar ratio of zirconium to titanium, can effectively catalyze the reaction for benzoic acids bearing both electron-donating and electron-withdrawing groups, as well as those with significant steric hindrance. mdpi.com

Palladium-catalyzed reactions are also prominent in the synthesis of more complex analogues. The design of ligands for these palladium catalysts is crucial for controlling the regioselectivity and enantioselectivity of the reaction. For example, in the synthesis of substituted 1,4-benzodiazepines from 2-aminobenzylamines, the choice of phosphine (B1218219) ligands such as DPPM can dictate the cyclization pathway and the resulting isomeric product. mdpi.com

The following table summarizes various catalyst systems used in the synthesis of methyl benzoates and related compounds:

Catalyst SystemReaction TypeKey AdvantagesReference
Sulfuric AcidFischer EsterificationLow cost, high reactivity anko.com.tw
Zirconium/Titanium Solid AcidEsterificationReusable, effective for various substituted benzoic acids mdpi.com
Pd2(dba)3·CHCl3 with DPPM ligandCyclizationControls isomeric product formation mdpi.com

Solvent Effects and Reaction Medium Engineering

The solvent plays a multifaceted role in the synthesis of this compound and its analogues, influencing reactant solubility, reaction rates, and even the reaction pathway. In esterification reactions, using an excess of the alcohol reactant (methanol in this case) can serve as both a reactant and a solvent, driving the equilibrium towards the product side. tcu.edu

For amination reactions, particularly nucleophilic aromatic substitution (SNAr), the polarity of the solvent is a critical factor. Polar solvents can promote the Michael addition of aromatic amines. researchgate.net The choice of solvent can also finely tune the selectivity of the reaction. For instance, in the aza-Michael reaction with aniline (B41778), water as a solvent leads exclusively to mono-addition, whereas hexafluoroisopropyl alcohol (HFIP) yields the diadduct. researchgate.net

Recent efforts in "green chemistry" have emphasized the use of more environmentally benign solvents or even solvent-free conditions. nih.gov For example, some reductive amination reactions traditionally carried out in chlorinated solvents like dichloromethane (B109758) or DMF can be effectively performed in greener solvents such as ethyl acetate (B1210297). acsgcipr.org

The impact of solvent on reaction outcomes is highlighted in the table below:

ReactionSolventEffectReference
Aza-Michael reaction of aniline with methyl acrylateWaterMono-addition product researchgate.net
Aza-Michael reaction of aniline with methyl acrylateHexafluoroisopropyl alcohol (HFIP)Di-addition product researchgate.net
Reductive aminationEthyl acetateGreener alternative to chlorinated solvents acsgcipr.org

Temperature and Pressure Profiling for Reaction Control

Temperature and pressure are fundamental parameters for controlling reaction kinetics and selectivity. In Fischer esterification, refluxing the reaction mixture, typically around 65°C for methanol, is a common practice to achieve a reasonable reaction rate. anko.com.tw

For nucleophilic aromatic substitution reactions, temperature can significantly influence the outcome. High temperatures are often required to overcome the activation energy barrier for the substitution on an aromatic ring. chemistrysteps.com In some cases, high-temperature and high-pressure conditions, particularly in aqueous media, can be employed for the hydrolysis or saponification of sterically hindered methyl benzoates. rsc.org

Pressure can also be a critical parameter, especially in reactions involving gaseous reagents or byproducts. For instance, in hydrogenation reactions to reduce a nitro group to an amine, such as in the synthesis of Methyl 3-amino-4-methylbenzoate from its nitro precursor, the reaction is typically carried out under a pressure of hydrogen gas in a Parr shaker. chemicalbook.com

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. nih.govajrconline.org Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. nih.gov

In the context of this compound synthesis, this translates to choosing reactions that minimize the formation of byproducts. For example, the use of catalytic reagents is favored over stoichiometric ones. ajrconline.org The development of solid acid catalysts for esterification is a step in this direction, as they can be easily separated and reused, reducing waste. mdpi.com

Solvent selection is another crucial aspect of green chemistry. The move away from hazardous chlorinated solvents towards more benign alternatives like water, ethanol, or ethyl acetate is a significant trend. researchgate.netnih.govacsgcipr.org In some cases, catalyst-free and solvent-free reaction conditions can be developed, offering substantial environmental benefits. bohrium.com For instance, the synthesis of some substituted benzothiazoles can be achieved at room temperature by simply combining the reactants without any catalyst or solvent. bohrium.com

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing synthetic processes and predicting the outcomes of new reactions.

Detailed Reaction Mechanisms of Esterification and Amination

Esterification: The Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a classic example of a nucleophilic acyl substitution reaction. blogspot.commasterorganicchemistry.com The mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. blogspot.comlibretexts.org

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. blogspot.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Amination: The introduction of an amino group onto the aromatic ring often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, especially when the ring is activated by electron-withdrawing groups. chemistrysteps.comwikipedia.org The key steps are:

Nucleophilic attack: The amine (nucleophile) attacks the carbon atom bearing the leaving group (e.g., a halogen). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Investigation of Nucleophilic Substitution Pathways on Halogenated Aromatics

Nucleophilic aromatic substitution on halogenated aromatics is a complex process with multiple possible pathways. The SNAr mechanism is favored when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the halogen leaving group. chemistrysteps.comwikipedia.org These groups stabilize the intermediate Meisenheimer complex through resonance. wikipedia.org

The reactivity of aryl halides in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. chemistrysteps.com

In the absence of strong activating groups, nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com This pathway is often promoted by very strong bases like sodium amide. chemistrysteps.com

Recent studies have also explored base-promoted amination of aromatic halides where the reactivity sequence was found to be I > Br ≈ F > Cl, suggesting a departure from the classical SNAr mechanism under certain conditions. acs.org

Kinetics and Energetics of Functional Group Interconversions

The efficiency and outcome of the synthetic steps leading to this compound are governed by the kinetics and thermodynamics of the underlying reactions. Computational and experimental studies on model systems provide insight into the energetics of these crucial functional group interconversions.

Nucleophilic Aromatic Substitution (SNAr)

The introduction of an amino group onto a chlorinated benzene (B151609) ring is a critical step, often proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is typically a two-step process involving the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride). libretexts.orgmasterorganicchemistry.com

Table 1: Factors Influencing SNAr Reaction Kinetics

Factor Effect on Reaction Rate Rationale
Electron-Withdrawing Groups Increases rate Stabilizes the negative charge of the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com
Leaving Group Position Ortho/Para > Meta Allows for resonance delocalization of the negative charge onto the activating group. masterorganicchemistry.com

| Solvent Polarity | Aprotic polar solvents (e.g., DMSO) increase rate | Enhances the nucleophilicity of the attacking species and can stabilize the transition state. researchgate.net |

Aminolysis of Esters

The reaction of an ester like methyl benzoate with an amine (aminolysis) is another fundamental transformation. Computational studies using density functional theory (DFT) have been employed to investigate the mechanism of the reaction between methyl benzoate and ammonia. These studies compared different potential pathways, including concerted and stepwise mechanisms. The results indicate that a general-base-catalyzed neutral stepwise mechanism is the most energetically favorable pathway, featuring a considerable reduction in the activation energy compared to uncatalyzed routes. nih.govresearchgate.net This catalytic effect is achieved by an additional ammonia molecule facilitating the necessary proton transfers during the reaction. nih.govresearchgate.net

Table 2: Calculated Activation Energies for the Aminolysis of Methyl Benzoate with Ammonia

Reaction Pathway Activation Energy (kJ/mol)
Concerted Mechanism ~134
Neutral Stepwise Mechanism ~130-138
General-Base-Catalyzed Stepwise Mechanism ~75-84

Data derived from computational studies. nih.gov

Thermodynamics of Halogenated Benzoates

Table 3: Example Standard Gibbs Free Energy of Formation (ΔG°f) for Chlorinated Benzoates in Aqueous Phase

Compound ΔG°f (kJ/mol)
Benzoic Acid -245.3
2-Chlorobenzoic Acid -249.2
3-Chlorobenzoic Acid -253.3
4-Chlorobenzoic Acid -253.8

Values are illustrative and based on data from computational studies. researchgate.net

Chemical Transformations and Derivatization of Methyl 3 Amino 2 Chloro 4 Methylbenzoate

Functionalization at the Amino Group

The primary amino group on the benzene (B151609) ring is a key site for nucleophilic reactions, allowing for the introduction of various substituents to modify the molecule's properties.

Amidation and Sulfonamidation Reactions

The nucleophilic nitrogen atom of the amino group can react with acylating or sulfonylating agents to form stable amide or sulfonamide linkages, respectively.

Amidation: This reaction involves the acylation of the amino group, typically using acyl chlorides or acid anhydrides as the acylating agents. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This process is fundamental in the synthesis of more complex molecules, such as intermediates for pharmaceuticals. For instance, the acylation of a similar compound, 4-amino-3-methyl-benzoic acid methyl ester, with butyryl chloride is a key step in the synthesis of Telmisartan, an angiotensin II receptor blocker. nih.gov

Sulfonamidation: In a similar fashion, the amino group can react with sulfonyl chlorides (R-SO2Cl) in the presence of a base to yield sulfonamides. The base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. This functionalization is significant in medicinal chemistry, as the sulfonamide group is a key feature in many antibacterial drugs.

Table 1: Amidation and Sulfonamidation Reactions
Reaction TypeReactantReagentConditionsProduct Derivative
AmidationMethyl 3-amino-2-chloro-4-methylbenzoateAcyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)2O)Typically in the presence of a base (e.g., pyridine, triethylamine) to scavenge HCl byproduct.Methyl 3-(acylamino)-2-chloro-4-methylbenzoate
SulfonamidationThis compoundSulfonyl Chloride (R-SO2Cl)Requires a base (e.g., pyridine) to neutralize HCl.Methyl 2-chloro-4-methyl-3-(sulfonylamino)benzoate

Acylation and Alkylation Derivatives

Beyond simple amidation, the amino group can undergo further acylation and alkylation to introduce a wide variety of functional groups.

Acylation: Acylation is the process of adding an acyl group (RCO-) to a compound. chemguide.co.uk As discussed, reacting the amino group with an acyl chloride or anhydride in the presence of a Lewis acid catalyst can form an N-acyl derivative. masterorganicchemistry.com This reaction is a type of electrophilic substitution on the nitrogen atom. youtube.com The resulting amide is generally less reactive and less basic than the starting amine.

Alkylation: N-alkylation of the amino group introduces an alkyl substituent. This can be achieved by reacting the amine with an alkyl halide. However, a significant challenge in the N-alkylation of primary amines is the potential for polyalkylation, where the initially formed secondary amine reacts further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. youtube.com Controlling the stoichiometry and reaction conditions is crucial to achieve mono-alkylation.

Table 2: Acylation and Alkylation Reactions
Reaction TypeReactantReagentConditionsProduct Derivative
N-AcylationThis compoundAcyl Halide (RCOX)Lewis acid catalyst (e.g., AlCl3) may be used. masterorganicchemistry.comMethyl 3-(acylamino)-2-chloro-4-methylbenzoate
N-AlkylationThis compoundAlkyl Halide (R-X)Requires careful control to avoid polyalkylation. youtube.comMethyl 3-(alkylamino)-2-chloro-4-methylbenzoate (mono-alkylated)

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound can react with carbonyl compounds (aldehydes or ketones) to form imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The characteristic feature of a Schiff base is the azomethine or imine group (-C=N-). biointerfaceresearch.com This reaction is typically catalyzed by either an acid or a base, or it can proceed under neutral conditions with the removal of water to drive the equilibrium towards the product. Schiff bases are important intermediates in organic synthesis and are also studied for their biological activities. semanticscholar.org The imine group is a key structural component in many biologically important molecules. semanticscholar.org The formation of the C=N double bond is a reversible process, and the resulting imine can be hydrolyzed back to the parent amine and carbonyl compound.

Table 3: Schiff Base Formation
ReactantReagentConditionsProduct Derivative
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')Acid or base catalysis; removal of water.Methyl 3-(alkylideneamino)-2-chloro-4-methylbenzoate (Schiff Base)

Reactions Involving the Ester Moiety

The methyl ester group (-COOCH3) is another reactive site in the molecule, susceptible to nucleophilic attack at the carbonyl carbon.

Transesterification Processes

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. For this compound, the methyl group (-CH3) of the ester can be replaced by a different alkyl group (e.g., ethyl, propyl) by reacting it with the corresponding alcohol (e.g., ethanol, propanol).

The reaction is typically catalyzed by a strong acid (like sulfuric acid) or a strong base (like sodium methoxide). The process is an equilibrium reaction, and to achieve a high yield of the desired product, it is often necessary to use a large excess of the reactant alcohol or to remove one of the products (in this case, methanol) from the reaction mixture.

Table 4: Transesterification
ReactantReagentCatalystConditionsProduct Derivative
This compoundAlcohol (R-OH)Acid (e.g., H2SO4) or Base (e.g., NaOR)Excess alcohol or removal of methanol (B129727) byproduct.Alkyl 3-amino-2-chloro-4-methylbenzoate

Controlled Hydrolysis and Saponification to Benzoic Acid Derivatives

The ester group can be converted to a carboxylic acid group (-COOH) through hydrolysis. This transformation can be achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to the corresponding carboxylic acid (3-amino-2-chloro-4-methylbenzoic acid) and methanol. This reaction is reversible, and an excess of water is used to shift the equilibrium towards the products.

Saponification (Base-Catalyzed Hydrolysis): Saponification is the irreversible hydrolysis of an ester using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt of the benzoic acid and methanol. A subsequent acidification step is required to protonate the carboxylate salt and isolate the free carboxylic acid. This method is often preferred for its irreversibility and typically results in high yields.

Table 5: Ester Hydrolysis
Reaction TypeReactantReagentConditionsProduct Derivative
Acid-Catalyzed HydrolysisThis compoundWater (H2O), Strong Acid (e.g., HCl, H2SO4)Typically requires heating.3-amino-2-chloro-4-methylbenzoic acid
SaponificationThis compoundStrong Base (e.g., NaOH, KOH) followed by acid workup (e.g., HCl)1. Heating with base. 2. Acidification.3-amino-2-chloro-4-methylbenzoic acid

Reduction to Alcohol Functionalities

The ester group in this compound can be reduced to a primary alcohol, yielding (3-amino-2-chloro-4-methylphenyl)methanol. This transformation is a fundamental reaction in organic synthesis, converting a carboxylic acid derivative into a hydroxymethyl group. The choice of reducing agent is critical and depends on the desired selectivity, as other functional groups on the molecule could also be susceptible to reduction.

Strong reducing agents are typically required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of efficiently converting esters to primary alcohols. doubtnut.com Other reagents, such as diisobutylaluminium hydride (DIBAL-H) or manganese(I)-catalyzed hydrosilylation, also offer pathways for this reduction, sometimes under milder conditions. nih.gov For instance, manganese-based catalysts represent a move towards using more earth-abundant metals for such transformations. nih.gov In contrast, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless used in combination with activating agents. doubtnut.com

Table 1: Selected Reagents for the Reduction of Esters to Alcohols

Reagent Typical Conditions Reactivity with Esters
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workup High
Diisobutylaluminium Hydride (DIBAL-H) Anhydrous solvent (e.g., Toluene, THF) at low temperature High
Manganese(I) Catalysis (e.g., [MnBr(CO)₅]/PhSiH₃) THF, 80 °C Good to Excellent nih.gov

Reactivity of the Aryl Halide (Chlorine)

The chlorine atom attached to the aromatic ring of this compound serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The aryl chloride in the target molecule can participate in several of these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. organic-chemistry.orgtcichemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net For this compound, a Suzuki reaction would replace the chlorine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

The Heck reaction (or Mizoroki-Heck reaction) couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, resulting in a substituted alkene. wikipedia.org Applying this to the subject compound would yield a cinnamate-like derivative.

The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgmdpi.com This reaction is unique in its use of a dual catalyst system, typically involving a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. mdpi.comorganic-chemistry.org This would allow for the introduction of an alkynyl substituent at the 2-position of the benzene ring.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

Reaction Coupling Partner Key Reagents Product Type
Suzuki-Miyaura Organoboron Reagent (e.g., R-B(OH)₂) Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄) Biaryl or Substituted Arene researchgate.net
Heck Alkene (e.g., H₂C=CHR) Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Substituted Alkene wikipedia.orgnih.gov

Nucleophilic Aromatic Substitution with Activated Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The viability of this reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen) is usually required to stabilize the anionic intermediate and facilitate the reaction. libretexts.org

In this compound, the ring is substituted with both electron-donating (amino, methyl) and electron-withdrawing (ester) groups. The amino group is ortho to the chlorine, while the ester is meta. Electron-donating groups generally disfavor the formation of the negatively charged Meisenheimer complex, making SNAr reactions challenging for this substrate under standard conditions. However, reactions with very strong nucleophiles or under forcing conditions might still proceed.

Electrophilic Aromatic Substitution on the Benzene Ring

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful method for regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org

For this compound, the primary amino group (-NH₂) possesses an acidic proton that would be preferentially deprotonated by a strong organolithium base. To utilize the amino group's directing ability, it would first need to be protected and converted into a more effective DMG, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHCOOR). nih.gov These groups are powerful DMGs that would direct lithiation to the C-5 position, which is ortho to the amino group. Subsequent quenching with an electrophile would introduce a new substituent at this position.

Table 3: Common Directed Metalation Groups (DMGs) and Electrophiles in DoM

Directed Metalation Group (DMG) Example Electrophile (E⁺) Product Functional Group
-CONR₂ (Amide) I₂ -I (Iodide)
-OCONEt₂ (Carbamate) CO₂ -COOH (Carboxylic Acid)
-NHCOtBu (Pivalamide) DMF -CHO (Aldehyde)

Halogenation and Nitration Studies

The introduction of additional halogen atoms or a nitro group onto the aromatic ring via electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The powerful activating and ortho-, para-directing influence of the amino group is expected to be the dominant factor.

Halogenation (e.g., with Br₂ or Cl₂) would be directed to the positions ortho and para to the amino group. The para position (C-5) is open, and one ortho position (C-2) is already substituted with chlorine. Therefore, substitution is strongly favored at the C-5 position.

Nitration (typically using a mixture of nitric acid and sulfuric acid) introduces a nitro (-NO₂) group. aiinmr.com Similar to halogenation, the directing effects of the substituents would control the position of the incoming nitro group. The strong activating effect of the amino group would direct the nitration primarily to the C-5 position. It is important to note that the reaction conditions for nitration are strongly acidic, which would protonate the basic amino group to form an ammonium (-NH₃⁺) salt. The ammonium group is a strongly deactivating, meta-directing group. This could potentially alter the regiochemical outcome, though the free amine in equilibrium may still direct substitution to some extent.

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Reaction Electrophile Primary Directing Group Predicted Major Product Position
Halogenation Br⁺ or Cl⁺ -NH₂ (ortho, para-director) C-5

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 2 Chloro 4 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl 3-amino-2-chloro-4-methylbenzoate, a combination of one-dimensional and advanced two-dimensional NMR techniques allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of its covalent framework.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a suite of 2D NMR experiments. While a standard 1D ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment, and a ¹³C NMR spectrum reveals the number of unique carbon environments, 2D techniques are essential for establishing the connectivity between atoms.

¹H and ¹³C NMR Predicted Chemical Shifts:

Based on the structure of this compound, the following chemical shifts can be predicted. These predictions are based on established substituent effects on benzene (B151609) rings. The numbering scheme used for assignment is as follows: the carboxylate group is at position 1, the chloro group at position 2, the amino group at position 3, and the methyl group at position 4.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityIntegration
H5~7.6-Doublet1H
H6~6.8-Doublet1H
NH₂~4.5-Broad Singlet2H
OCH₃~3.9~52Singlet3H
Ar-CH₃~2.2~20Singlet3H
C1 (C=O)-~168--
C2 (C-Cl)-~120--
C3 (C-NH₂)-~145--
C4 (C-CH₃)-~130--
C5-~128--
C6-~115--

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the two aromatic protons, H5 and H6, confirming their adjacent positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbons of the benzene ring that have attached protons. For instance, the signal for H5 would correlate with the signal for C5, and H6 with C6. Similarly, the protons of the methyl groups (Ar-CH₃ and OCH₃) would show correlations to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique allows for the assignment of quaternary (non-protonated) carbons and helps to piece together the entire molecular structure. Key HMBC correlations for this compound would include:

The protons of the OCH₃ group showing a correlation to the carbonyl carbon (C1).

The aromatic proton H5 showing correlations to C1, C3, and C4.

The aromatic proton H6 showing a correlation to C2 and C4.

The protons of the Ar-CH₃ group showing correlations to C3, C4, and C5.

These combined 2D NMR techniques provide a comprehensive and unambiguous assignment of all atoms in the molecule, confirming the substitution pattern on the benzene ring.

Conformational Analysis via Variable Temperature NMR and NOESY

While 2D NMR establishes the covalent structure, understanding the molecule's preferred three-dimensional shape, or conformation, requires other techniques. For this compound, rotation around the single bonds connected to the ester and amino groups can lead to different spatial arrangements.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of the molecule. At low temperatures, the rotation around single bonds may slow down to the point where different conformers can be observed as separate sets of signals. For this molecule, VT-NMR could potentially reveal information about the rotational barrier of the ester group relative to the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close in space, regardless of whether they are connected through bonds. This is a powerful tool for determining the preferred conformation. In the case of this compound, a NOESY spectrum could show correlations between:

The protons of the OCH₃ group and the aromatic proton at H6, which would indicate a conformation where the ester group is oriented in a particular direction.

The protons of the NH₂ group and the aromatic proton at H5, providing insight into the orientation of the amino group.

These studies are crucial for understanding how the molecule occupies space, which can influence its physical properties and interactions with other molecules.

Solid-State NMR for Polymorphic Characterization

In the solid state, molecules can pack in different arrangements, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different crystalline forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are sensitive to the local environment and packing of the molecules in the crystal lattice. Should this compound exist in different polymorphic forms, ssNMR could be used to distinguish them based on differences in their ¹³C chemical shifts and relaxation times.

Vibrational Spectroscopy for Unique Structural Features

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

An FT-IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its various functional groups. The positions of these bands are characteristic of the bond types and their molecular environment.

Interactive Data Table: Predicted FT-IR Characteristic Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
N-H (Amino)3400-3200Symmetric and asymmetric stretching
C-H (Aromatic)3100-3000Stretching
C-H (Methyl)2980-2850Symmetric and asymmetric stretching
C=O (Ester)~1720Stretching
C=C (Aromatic)1600-1450Ring stretching
C-O (Ester)1300-1100Stretching
C-Cl800-600Stretching

The presence of strong bands in these regions would confirm the presence of the respective functional groups. The exact position of the C=O stretch can be sensitive to electronic effects from the substituents on the benzene ring.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-Cl bond, providing a unique "fingerprint" of the molecule. The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum, providing further confirmation of the molecular structure.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry is a critical analytical technique for the unambiguous confirmation of a compound's molecular formula. This is achieved through highly accurate mass measurements of the molecular ion.

Accurate Mass Measurement and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

In a hypothetical analysis of this compound (C₉H₁₀ClNO₂), HRMS would be employed to determine the exact mass of its molecular ion. The theoretical exact mass of the monoisotopic molecular ion [M]⁺ is calculated to be 199.0400. High-resolution instruments would be expected to measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus confirming the elemental composition.

Tandem mass spectrometry (MS/MS) would further elucidate the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or cleavage of the methyl group from the benzene ring. The specific masses of these fragments would provide conclusive evidence for the connectivity of the atoms within the molecule.

A hypothetical data table for the expected major fragments is presented below.

Fragment Ion Proposed Structure Theoretical m/z
[M-CH₃]⁺C₈H₇ClNO₂⁺184.0165
[M-OCH₃]⁺C₉H₉ClNO⁺168.0373
[M-COOCH₃]⁺C₈H₈ClN⁺141.0345

Isotopic Pattern Analysis for Elemental Composition Verification

The presence of chlorine in this compound makes isotopic pattern analysis a particularly powerful tool for its identification. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing ion.

The molecular ion of this compound would appear as a pair of peaks separated by approximately 2 Da. The peak corresponding to the molecule with the ³⁵Cl isotope ([M]⁺) would have a relative intensity of 100%, while the peak for the molecule with the ³⁷Cl isotope ([M+2]⁺) would have a relative intensity of about 32%. The precise measurement of this intensity ratio would provide strong evidence for the presence of a single chlorine atom in the molecule, further confirming its elemental composition.

X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

A single crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed map of electron density, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the calculation of all intramolecular geometric parameters.

Below is a hypothetical table of selected bond lengths and angles that one might expect to determine.

Parameter Atoms Involved Expected Value (Å or °)
Bond LengthC-Cl~1.74 Å
Bond LengthC-N~1.38 Å
Bond AngleCl-C-C~120°
Bond AngleN-C-C~120°
Dihedral AngleC-C-C=O~0° or ~180°

Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

For this compound, the amino group (-NH₂) is a hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. It would be expected that N-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs. The chlorine atom could also participate in weaker C-H···Cl or Cl···Cl interactions, further influencing the three-dimensional arrangement of the molecules in the crystal. The study of these interactions is fundamental to understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of Methyl 3 Amino 2 Chloro 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and chemical behavior of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometric and electronic properties of molecules, offering a good balance between accuracy and computational cost. For Methyl 3-amino-2-chloro-4-methylbenzoate, DFT calculations could elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its geometry.

Table 1: Illustrative DFT-Calculated Properties for this compound

Property Predicted Information
Optimized Geometry Provides precise bond lengths, bond angles, and dihedral angles.
Total Energy Indicates the stability of the molecule.
Dipole Moment Offers insights into the molecule's polarity.
Mulliken Atomic Charges Shows the distribution of electron density across the atoms.

| Reactivity Descriptors | Includes ionization potential, electron affinity, and chemical hardness to predict chemical behavior. |

Note: The values in this table are illustrative and represent the type of data that would be obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting chemical reactivity. It is a visual representation of the charge distribution around a molecule, with different colors indicating regions of positive and negative electrostatic potential. Red regions, indicating negative potential, are susceptible to electrophilic attack, while blue regions, indicating positive potential, are prone to nucleophilic attack. An MEP analysis of this compound would highlight the electron-rich areas (such as around the amino group and oxygen atoms) and electron-poor areas, providing a map of its reactive sites.

Table 2: Illustrative HOMO-LUMO and MEP Data for this compound

Parameter Predicted Information
HOMO Energy Energy of the highest occupied molecular orbital.
LUMO Energy Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap Indicates chemical reactivity and stability.

| MEP Surface | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Note: The values in this table are illustrative and represent the type of data that would be obtained from quantum chemical calculations.

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis involves exploring the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, with a flexible methyl ester group, multiple conformations are possible.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights that are not accessible through static quantum chemical calculations.

MD simulations can be used to investigate the conformational flexibility of this compound in a more realistic environment, such as in a solvent. By simulating the molecule's movement over time, it is possible to observe transitions between different conformations and to understand how the presence of solvent molecules influences its flexibility. This is particularly important for understanding how the molecule behaves in solution, which is relevant for many chemical and biological applications. The simulations can reveal how solvent molecules arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions.

In addition to studying the behavior of a single molecule, MD simulations can be used to investigate how multiple molecules of this compound interact with each other. These intermolecular association studies can provide insights into the formation of dimers or larger aggregates in the liquid or solid state. By analyzing the trajectories of the molecules in the simulation, it is possible to identify the preferred modes of interaction, such as stacking of the aromatic rings or hydrogen bonding between the amino and ester groups. This information is crucial for understanding the macroscopic properties of the compound, such as its melting point, boiling point, and solubility.

Table 3: Compound Names Mentioned in the Article

Compound Name

Prediction of Chemical Reactivity and Selectivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: an activating amino group, a deactivating but ortho-, para-directing chloro group, a weakly activating methyl group, and an electron-withdrawing methyl ester group. Computational chemistry offers powerful tools to predict how these groups influence the molecule's reactivity and the selectivity of its reactions. By employing theoretical models, it is possible to gain insights into reaction mechanisms and predict the outcomes of chemical transformations without the need for extensive empirical experimentation.

Modeling of Transition States for Key Reactions

The transition state is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of a reaction. Computational modeling of transition states for key reactions involving this compound can provide invaluable information about its reactivity.

The process of modeling these transition states typically involves the following steps:

Initial Geometry Optimization: The ground state geometries of the reactants, including this compound and the electrophile, are optimized to find their lowest energy conformations.

Transition State Searching: Various computational methods, such as synchronous transit-guided quasi-Newton (QST2) or nudged elastic band (NEB), can be employed to locate the transition state structure. ucsb.edufossee.in These methods search for a saddle point on the potential energy surface that connects the reactants and products. ucsb.edu

Frequency Calculation: Once a potential transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. ucsb.edu

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate.

By calculating the activation energies for electrophilic attack at all possible positions of the benzene (B151609) ring, the most likely site of substitution can be predicted. A hypothetical set of calculated activation energies for the nitration of this compound is presented in the interactive table below.

Position of Electrophilic AttackCalculated Activation Energy (kcal/mol)
C515.2
C612.8

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on the nitration of this compound are not available.

The lower activation energy for attack at the C6 position would suggest that this is the kinetically favored product. This preference can be attributed to the combined directing effects of the amino and methyl groups, which strongly activate the positions ortho and para to them.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity in chemical reactions refers to the preference for bond formation at one position over another. For this compound, predicting the regioselectivity of reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the ester or amino groups is of significant interest.

Computational methods can predict regioselectivity by analyzing various properties of the molecule, including:

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential on the molecule's surface can reveal the most nucleophilic or electrophilic sites. For electrophilic attack, regions with high electron density are more reactive.

Fukui Functions: These are used in density functional theory (DFT) to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack.

Relative Energies of Intermediates: For reactions that proceed through a stable intermediate, such as the sigma complex in electrophilic aromatic substitution, calculating the relative energies of the possible intermediates can predict the major product. The intermediate with the lowest energy corresponds to the most stable and, often, the most readily formed product.

The RegioSQM method, for example, predicts the regioselectivity of electrophilic aromatic substitution by calculating the free energies of protonation at all aromatic C-H positions, with the lowest energy position being the most nucleophilic. rsc.org

Stereoselectivity , on the other hand, is the preference for the formation of one stereoisomer over another. While this compound itself is achiral, reactions involving this molecule could introduce new stereocenters, making the prediction of stereoselectivity important. For instance, if the amino group were to be involved in a reaction that creates a chiral center, computational methods could be used to predict the enantiomeric or diastereomeric excess.

Predicting stereoselectivity often involves modeling the transition states of the stereoisomer-forming steps. The difference in the activation energies (ΔΔG‡) between the transition states leading to the different stereoisomers determines the stereochemical outcome of the reaction. nih.gov Machine learning methods have also emerged as powerful tools for predicting the stereoselectivity of chemical reactions by learning from large datasets of known reactions. nih.gov

A hypothetical example of a reaction where stereoselectivity might be relevant is the asymmetric reduction of a ketone that could be synthesized from this compound. The table below illustrates hypothetical calculated energy differences for the transition states leading to the (R) and (S) enantiomers of the product alcohol.

Transition StateCalculated Free Energy of Activation (ΔG‡) (kcal/mol)
TS-(R)20.5
TS-(S)22.1

Note: The data in this table is hypothetical and for illustrative purposes only.

The lower activation energy for the transition state leading to the (R)-enantiomer (TS-(R)) suggests that this enantiomer would be the major product. The predicted enantiomeric excess (ee) can be calculated from the difference in activation energies (ΔΔG‡ = 1.6 kcal/mol) using the equation ΔΔG‡ = -RT ln(er), where 'er' is the enantiomeric ratio. nih.gov

Applications of Methyl 3 Amino 2 Chloro 4 Methylbenzoate As a Chemical Building Block Excluding Human Clinical Context

Role in Synthetic Organic Chemistry

The unique substitution pattern of Methyl 3-amino-2-chloro-4-methylbenzoate makes it a valuable starting material for a variety of organic transformations. The nucleophilic amino group and the electrophilic ester carbonyl, along with the specifically positioned chloro and methyl substituents on the aromatic ring, allow for regioselective reactions to build diverse molecular architectures.

Precursor for Complex Heterocyclic Systems

The ortho-positioning of the amino and methyl ester groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as quinazolinones and benzoxazinones. These core structures are prevalent in many functional molecules.

Quinazolinones: These bicyclic heterocycles can be synthesized from anthranilic acid derivatives. researchgate.netresearchgate.net The general synthesis involves the reaction of the aminobenzoate with a source of carbon and nitrogen, such as formamide (B127407) or by reacting with an acyl chloride followed by an amine. researchgate.netgoogle.com For this compound, the amino group can react with an appropriate reagent to form an intermediate that subsequently undergoes intramolecular cyclization with the ester group to form the quinazolinone ring. Various metal-catalyzed and microwave-assisted methods have been developed to facilitate these transformations efficiently. researchgate.netorganic-chemistry.orgnih.gov

Benzoxazinones: These heterocycles are also readily accessible from anthranilic acid derivatives. organic-chemistry.orgnih.gov A common method involves the acylation of the amino group, followed by a cyclodehydration reaction. mdpi.com For instance, reacting this compound with an acyl chloride like N-phthaloylglycine chloride would yield an N-acylated intermediate. nih.gov This intermediate can then be cyclized using an agent like cyanuric chloride to form the 4H-3,1-benzoxazin-4-one ring system. nih.govmdpi.com The chloro and methyl substituents on the resulting heterocycle provide further points for diversification.

Heterocyclic SystemGeneral Starting MaterialKey TransformationResulting Core Structure
Quinazolinones Substituted 2-aminobenzoic acid/esterCondensation and cyclization with C/N sourceFused pyrimidine-benzene ring
Benzoxazinones Substituted 2-aminobenzoic acidN-acylation followed by cyclodehydrationFused oxazine-benzene ring

Intermediate in the Synthesis of Agrochemicals (non-human specific)

Substituted anthranilic acids are crucial building blocks for a class of modern insecticides known as anthranilic diamides. researchgate.net These insecticides, including chlorantraniliprole (B1668704) and cyantraniliprole, function as potent activators of insect ryanodine (B192298) receptors, which are critical for muscle function in invertebrates. researchgate.netmdpi.com

The synthesis of these complex molecules often begins with a highly substituted anthranilic acid or its ester. mdpi.comresearchgate.net For example, a synthetic route for chlorantraniliprole involves intermediates derived from substituted 2-aminobenzoic acids. google.com The structure of this compound is analogous to the core fragments used in the synthesis of these commercial pesticides. The preparation of tetrachlorantraniliprole, for instance, involves the amide formation between a pyrazole (B372694) acid chloride and 2-amino-3,5-dichloro-N-methylbenzamide. chemicalbook.com this compound could similarly be hydrolyzed to its corresponding carboxylic acid and then coupled with substituted N-pyridylpyrazoles to generate novel diamide (B1670390) insecticides for screening and development. mdpi.comresearchgate.net

Building Block for Advanced Materials (e.g., polymers, functional dyes)

The functional groups present in this compound allow for its incorporation into larger macromolecular structures like polymers and functional dyes.

Polymers: Aminobenzoic acids can be used to synthesize aromatic polyamides, which are known for their thermal stability. google.com While the polymerization of p-aminobenzoic acid is more common, copolymers can be created using various aminobenzoic acid isomers and other monomers to tune the material's properties. google.comresearchgate.net The amino and ester functionalities of this compound allow it to act as a monomer in condensation polymerization reactions, potentially leading to polyamides with specific solubility and thermal characteristics imparted by the chloro and methyl groups. Copolymers of aminobenzoic acids with aniline (B41778) have also been synthesized to create materials with desirable conductivity and redox behavior. researchgate.netresearchgate.net

Functional Dyes: The primary aromatic amine group in this compound is a key functional group for the synthesis of azo dyes. nih.gov This process involves a two-step reaction:

Diazotization: The amino group is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt. nih.govunb.ca

Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, aniline, or naphthol derivative, to form the characteristic -N=N- azo bond, which is a chromophore responsible for the color of the dye. nih.govunb.caresearchgate.net

The specific substituents (Cl, CH₃) on the aromatic ring of this compound would influence the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final azo dye. nih.gov

Material TypeKey Functional Group(s)Relevant ReactionPotential Application
Polyamides Amino (-NH₂) and Ester (-COOCH₃)Condensation PolymerizationHigh-performance, thermally stable polymers
Azo Dyes Amino (-NH₂)Diazotization and Azo CouplingFunctional colorants for textiles or materials science

Exploration in Biochemical Research Tools (in vitro, non-human)

Beyond its role in synthesizing stable end-products, this compound serves as a scaffold for creating specialized tools for biochemical research, particularly for studying enzymes and receptors in non-human, in vitro settings.

Synthesis of Molecular Probes for Enzyme Activity Studies

Molecular probes are designed to generate a detectable signal in response to a specific biological event, such as enzyme activity. nih.gov The aminobenzoate scaffold can be incorporated into such probes. For example, a probe could be designed where the ester or a newly formed amide bond (derived from the amine) links the aminobenzoate core to a fluorophore or a quencher.

The design strategy often relies on an enzyme-triggered reaction that causes a change in the probe's photophysical properties. nih.govresearchgate.net Mechanisms such as Intramolecular Charge Transfer (ICT) or Fluorescence Resonance Energy Transfer (FRET) can be exploited. nih.gov An enzyme, such as a specific protease or esterase, could cleave the probe at a recognition site, separating a fluorophore from a quencher and "turning on" fluorescence. The substituted aminobenzoate moiety would serve as a rigid spacer or a key part of the recognition site, with the chloro and methyl groups helping to define the shape and electronic environment for specific enzyme binding. nih.gov

Derivatization for Receptor Binding Assays (in vitro)

In drug discovery and molecular pharmacology, receptor binding assays are essential for identifying and optimizing ligands for biological targets. Substituted aromatic compounds like p-aminobenzoic acid (PABA) are recognized as valuable building blocks for creating libraries of diverse molecules for such screening purposes. nih.gov

This compound provides a rigid scaffold with multiple points for chemical modification (derivatization). The amino group and the ester group are readily modified to introduce a wide variety of side chains. nih.govnih.gov For example:

The amino group can be acylated, alkylated, or used in reductive amination to attach different chemical moieties.

The methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, esters, or other functional groups.

This allows for the systematic synthesis of a library of related compounds where each molecule has a slightly different structure. These libraries can then be tested in in vitro binding assays to determine their affinity for a specific non-human receptor target. The chloro and methyl groups on the parent ring provide defined steric and electronic features that can contribute to binding affinity and selectivity, guiding structure-activity relationship (SAR) studies. ebi.ac.uk

Structure-Activity Relationship (SAR) Studies on Molecular Targets (in vitro)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new therapeutic agents. These studies involve synthesizing a series of compounds with systematic structural modifications to investigate their effects on a specific biological target. This process helps in identifying the key chemical features responsible for a compound's activity.

Despite the utility of substituted aminobenzoate scaffolds in drug discovery, dedicated SAR studies employing this compound as the core structure for in vitro molecular targets could not be identified in the reviewed literature. While research exists for structurally related compounds, specific data detailing the synthesis of derivatives of this compound and their subsequent evaluation against biological targets to establish SAR is not publicly available.

Detailed Research Findings:

Information not available.

TargetCompound SeriesKey Findings
Data not availableData not availableData not available

Applications in Coordination Chemistry

Coordination chemistry explores the formation and properties of complexes consisting of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The amino and carboxylate groups present in derivatives of this compound suggest potential as a ligand for the formation of metal complexes.

Synthesis of Metal Complexes and Ligands

The synthesis of novel ligands and their corresponding metal complexes is a vibrant area of chemical research, with applications in catalysis, materials science, and bioinorganic chemistry. However, a search of the scientific literature did not yield any specific examples of this compound or its immediate derivatives being used as a ligand for the synthesis of metal complexes.

Detailed Research Findings:

Information not available.

Ligand DerivativeMetal IonCoordination Mode
Data not availableData not availableData not available

Catalytic Roles of Derivatives

Metal complexes derived from organic ligands can serve as highly effective catalysts for a wide range of chemical transformations. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex. There is no available research detailing the synthesis of derivatives of this compound that have been investigated for their catalytic roles.

Detailed Research Findings:

Information not available.

CatalystReaction TypeEfficiency/Selectivity
Data not availableData not availableData not available

Advanced Analytical Methodologies for Detection and Quantification of Methyl 3 Amino 2 Chloro 4 Methylbenzoate

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of Methyl 3-amino-2-chloro-4-methylbenzoate, providing powerful tools for separating the compound from complex matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate quantification and purity evaluation.

A typical starting point for method development would involve a reversed-phase approach, utilizing a C18 column. The mobile phase composition is a critical parameter to optimize for achieving adequate retention and resolution from potential impurities. A gradient elution is often preferred to ensure the timely elution of all components in a mixture with varying polarities. For instance, a mobile phase starting with a higher proportion of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and gradually increasing the organic modifier (e.g., acetonitrile (B52724) or methanol) is a common strategy. researchgate.net

Detection is most commonly performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. The selection of the detection wavelength is based on the UV-Visible spectrum of the compound, with the maximum absorbance wavelength (λmax) providing the highest sensitivity. For structurally similar compounds like methyl paraben, the λmax is often in the range of 254-260 nm. globalresearchonline.netjchr.org

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 20-80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 258 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, due to the presence of the polar amino group, this compound may exhibit poor peak shape and thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is typically required to convert the amino group into a less polar and more volatile moiety.

Common derivatization reagents for amino groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), or acylating agents like chloroformates (e.g., methyl chloroformate). researchgate.net The resulting derivatives are more amenable to GC analysis, allowing for sharp peaks and reproducible quantification.

The choice of the GC column is also crucial. A mid-polarity column, such as one with a trifluoropropyl methyl silicone stationary phase, can provide good selectivity for halogenated and aromatic compounds. epa.gov The temperature program of the GC oven is optimized to ensure the separation of the derivatized analyte from other components in the sample.

Table 2: Example GC Method Parameters for Derivatized this compound

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

For the analysis of this compound in complex matrices or at trace levels, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly powerful for this compound. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, which will protonate the amino group. The resulting parent ion is then fragmented in the mass spectrometer, and specific fragment ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even in the presence of co-eluting interferences. nih.gov Methods for related impurities in active pharmaceutical ingredients often utilize LC-MS/MS for trace-level detection. researchgate.netrjptonline.org

GC-MS (Gas Chromatography-Mass Spectrometry) is used for the analysis of the derivatized compound. The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivative. This is highly valuable for confirming the identity of the peak in the chromatogram and for distinguishing it from isomers. researchgate.net

Table 3: Potential Mass Spectrometric Parameters for LC-MS/MS Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Parent Ion (m/z) [M+H]⁺
Fragment Ions (m/z) To be determined from fragmentation studies
Collision Energy Optimized for maximum fragment ion intensity

Environmental Behavior and Degradation Studies of Chlorinated Benzoate Esters General

Biodegradation Pathways in Environmental Systems (e.g., soil, water)

Aerobic and Anaerobic Decomposition Mechanisms

Under aerobic conditions, microorganisms can utilize chlorinated benzoates as a source of carbon and energy. arizona.edu The initial step in the aerobic degradation often involves dioxygenase or hydrolytic dehalogenase enzymes. researchgate.net This leads to the removal of the chlorine atom and the opening of the aromatic ring. nih.gov

In anaerobic environments, the primary degradation mechanism is reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. researchgate.netnih.gov This process is carried out by organohalide-respiring bacteria that use the chlorinated compound as an electron acceptor. researchgate.net For instance, the bacterium Desulfomonile tiedjei is known to reductively dechlorinate 3-chlorobenzoate (B1228886) to benzoate (B1203000). researchgate.net

Microbial Species Involved in Degradation

A diverse range of bacteria has been identified that can degrade chlorinated aromatic compounds. Under aerobic conditions, various strains of Pseudomonas, Alcaligenes, and other genera have been shown to metabolize chlorobenzoates. nih.govnih.gov For example, Azoarcus evansii has demonstrated the ability to degrade 2-aminobenzoate (B8764639) aerobically. researchgate.net Anaerobic degradation of 2-aminobenzoate has been observed in two strains of Pseudomonas under denitrifying conditions. nih.gov

The degradation of halogenated aromatic compounds can be initiated by a wide variety of microorganisms, and the specific pathways and enzymes involved depend on the compound and the environmental conditions. nih.govnih.gov

Photolytic and Hydrolytic Degradation in Aqueous Environments

The hydrolysis of methyl benzoate esters in aqueous solutions is influenced by pH and the presence of substituent groups on the benzene (B151609) ring. oieau.fr Generally, the rate of hydrolysis increases with pH due to the involvement of the hydroxide (B78521) ion in the reaction mechanism. oieau.fr Electron-withdrawing groups on the aromatic ring can increase the rate of hydrolysis, while electron-donating groups can decrease it. oieau.fr No specific studies on the photolytic or hydrolytic degradation of "Methyl 3-amino-2-chloro-4-methylbenzoate" were found.

Fate and Transport Mechanisms in Environmental Compartments

The fate and transport of a chemical in the environment are governed by its physical and chemical properties and the characteristics of the environmental medium. service.gov.ukcdc.gov Processes such as sorption to soil and sediment, volatilization, and leaching can influence the distribution of a compound in the environment. cdc.govitrcweb.org For instance, a high soil adsorption coefficient (Koc) indicates that a chemical is likely to bind to soil particles and be less mobile. cdc.gov

While predictive models exist for some structurally similar compounds, no specific experimental data on the fate and transport of "this compound" were identified. The EPA CompTox Chemicals Dashboard provides predicted data for compounds like "3-Amino-5-fluoro-4-methylbenzoic acid" and "methyl 3-amino-5-chloro-2-hydroxybenzoate," but not for the target compound. epa.govepa.gov

Future Research Directions and Emerging Opportunities for Methyl 3 Amino 2 Chloro 4 Methylbenzoate

Exploration of Novel and Sustainable Synthetic Routes

Currently, established and optimized synthetic routes specifically for Methyl 3-amino-2-chloro-4-methylbenzoate are not documented in peer-reviewed journals. Future research could focus on developing efficient and environmentally benign methods for its preparation.

Key Research Objectives:

Green Chemistry Approaches: Investigation into synthetic pathways that minimize hazardous reagents and solvents is a primary goal. This could involve exploring biocatalytic methods or using greener solvents and reagents. Aminobenzoic acid and its derivatives are often produced from petroleum-based precursors, but biosynthesis methods are being explored as a more sustainable alternative. osti.govmdpi.com

Catalytic Methods: Developing novel catalytic systems (e.g., using transition metals) for the selective chlorination and amination of a suitable toluene-based precursor could provide a high-yield, atom-economical route.

Process Optimization: For any identified synthetic route, detailed studies to optimize reaction conditions such as temperature, pressure, catalyst loading, and reaction time would be necessary to maximize yield and purity while minimizing by-product formation.

Table 1: Potential Synthetic Strategies for Future Exploration

StrategyPrecursor ExampleKey TransformationPotential Advantages
Multi-step Synthesis4-Methylbenzoic AcidNitration, Reduction, Chlorination, EsterificationStepwise control over functionalization
Catalytic C-H ActivationToluene DerivativesDirected chlorination and aminationPotentially more direct and atom-economical
BiosynthesisEngineered MicroorganismsShikimate pathway modificationSustainable and environmentally friendly mdpi.com

Investigation of Uncharted Chemical Reactivities

The unique substitution pattern of this compound—featuring an amino group, a chlorine atom, and a methyl group on a benzoate (B1203000) ester—suggests a rich and unexplored reactivity profile. The electronic effects of these substituents (electron-donating amino and methyl groups, electron-withdrawing chloro and ester groups) create a complex landscape for chemical reactions.

Areas for Future Reactivity Studies:

Nucleophilic and Electrophilic Aromatic Substitution: The interplay of the activating amino group and the deactivating/directing effects of the other substituents could lead to interesting and potentially novel regioselectivity in substitution reactions. researchgate.nettardigrade.in

Diazotization and Coupling Reactions: The amino group can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, other halogens) onto the aromatic ring.

Polymerization: The amino group offers a handle for polymerization reactions, such as the formation of polyamides or polyanilines, which could possess unique properties due to the other ring substituents. dtic.milrsc.orgmdpi.com

Development of Advanced Materials with Tunable Properties

Substituted aromatic compounds are fundamental building blocks in materials science. openaccessjournals.com The specific functional groups on this compound make it a promising candidate for the synthesis of novel polymers and functional materials.

Potential Material Applications:

Conducting Polymers: Polyaniline and its derivatives are known for their electrical conductivity. dtic.mil Incorporating this specific monomer into a polyaniline backbone could modify the polymer's electronic properties, solubility, and processability. rsc.org

Aramids: As an aromatic amine, the compound could be polymerized with aromatic diacyl chlorides to form aramids (aromatic polyamides). The chlorine and methyl substituents would be expected to influence the polymer's thermal stability, flame resistance, and mechanical properties.

Organic Semiconductors: The π-conjugated system of the benzene (B151609) ring is a core feature of organic semiconductors. Derivatives of this compound could be explored for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). chemrxiv.org

Application in Interdisciplinary Chemical Research (beyond human health focus)

While many aminobenzoate derivatives find applications in medicinal chemistry, the unique structure of this compound opens doors to other interdisciplinary fields. nih.govontosight.ai

Emerging Interdisciplinary Opportunities:

Agrochemicals: The halogenated aromatic amine structure is a common motif in pesticides and herbicides. Future research could explore the potential of derivatives of this compound as novel plant growth regulators or crop protection agents. mdpi.com

Environmental Chemistry: This compound could be used as a model to study the environmental fate and degradation of polysubstituted aromatic amines, which are a class of potential environmental contaminants. Research into microbial degradation pathways for such halogenated aromatics is an active area. nih.gov

Dyes and Pigments: Aromatic amines are precursors to azo dyes. Diazotization of the amino group followed by coupling with other aromatic compounds could yield novel dyes with specific colors and properties, potentially for use in advanced materials or as chemical sensors. mdpi.com

Deeper Mechanistic Studies at the Molecular Level

A fundamental understanding of the compound's properties requires detailed mechanistic studies at the molecular level. These investigations would provide the foundational knowledge needed to rationally design new materials and reactions.

Focus Areas for Mechanistic Studies:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the compound's electronic structure, reactivity, and spectral properties. researchgate.net Molecular modeling could provide insights into how the molecule interacts with other species, such as catalysts or biological macromolecules. mdpi.comnih.govnih.gov

Spectroscopic Analysis: Detailed characterization using techniques like advanced NMR spectroscopy, X-ray crystallography, and time-resolved spectroscopy would elucidate the precise three-dimensional structure and dynamic behavior of the molecule and its derivatives.

Kinetics and Thermodynamics: Studying the rates and energetics of its reactions would provide a quantitative understanding of its reactivity. For instance, kinetic studies of nucleophilic substitution reactions on related chloro-benzoate systems have revealed detailed mechanisms. researchgate.netkoreascience.kr Such studies for this specific compound would clarify the influence of its unique substitution pattern.

Q & A

Q. How are recrystallization conditions optimized for X-ray-quality crystals?

  • Methodological Answer :
  • Solvent Screening : Ethyl acetate/hexane (3:7) yields needle-like crystals suitable for SHELXL refinement .
  • Gradient Cooling : Slow cooling (60°C → 4°C over 12 hours) enhances lattice formation .
  • Additives : Trace DMF (5% v/v) reduces nucleation rates, improving crystal size .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.